4-(Benzofuran-2-yl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

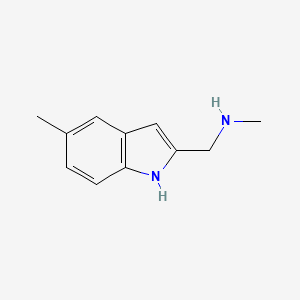

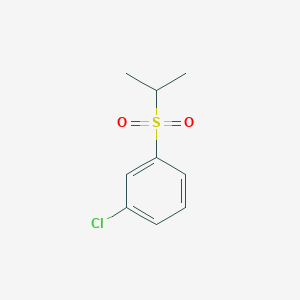

4-(Benzofuran-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C13H16ClNO . It is used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

The molecular structure of 4-(Benzofuran-2-yl)piperidine hydrochloride can be represented by the linear formula C13H16ClNO . The benzofuran scaffold is a key component of this compound, and it has been found that the 4-position of the benzofuran may be substituted or unsubstituted .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzofuran-2-yl)piperidine hydrochloride include a molecular weight of 237.73 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Elgazwy, Nassar, and Zaki (2012) synthesized novel compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide. These compounds showed significant anti-inflammatory and antibacterial activities, comparable to standard drugs like indomethacin (A. S. H. Elgazwy, E. Nassar, & M. Y. Zaki, 2012).

Selective CB2 Receptor Agonist

Luo and Naguib (2012) developed (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone as a selective CB2 receptor agonist. This compound has potential applications in in vivo studies and could be significant in the optimization of CB2 receptor agonists (Z. Luo & M. Naguib, 2012).

Histone Deacetylase (HDAC) Inhibitors

Varasi et al. (2011) identified new hydroxamic acid derivatives as HDAC inhibitors, including spiro[benzofuran-2,4'-piperidine] derivatives. These compounds were evaluated for their ability to inhibit HDACs and showed promising antiproliferative activity on tumor cell lines (M. Varasi et al., 2011).

Sigma-Receptor Ligands

Maier and Wünsch (2002) prepared a series of spiro[[2]benzofuran-1,4'-piperidines] investigating their affinity for σ1- and σ2-receptors. These compounds showed potential as selective sigma-receptor ligands, which could have implications in various neurological and psychiatric conditions (C. Maier & B. Wünsch, 2002).

Antimicrobial Activities

Ovonramwen, Owolabi, and Oviawe (2019) synthesized and screened compounds including (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. These compounds exhibited moderate activities against various microbial strains (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Safety And Hazards

When handling 4-(Benzofuran-2-yl)piperidine hydrochloride, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It is also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

While specific future directions for 4-(Benzofuran-2-yl)piperidine hydrochloride are not mentioned in the available resources, benzofuran derivatives have been highlighted as an emerging scaffold for antimicrobial agents . This suggests potential future research directions in the development of new therapeutic agents.

Relevant Papers The relevant papers analyzed for this response include a review on benzofuran as an emerging scaffold for antimicrobial agents , and a paper on the recent advances in synthesis and pharmacological applications of piperidine derivatives . These papers provide valuable insights into the properties and potential applications of 4-(Benzofuran-2-yl)piperidine hydrochloride.

Propriétés

IUPAC Name |

4-(1-benzofuran-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUOZRGRZUTRTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzofuran-2-yl)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

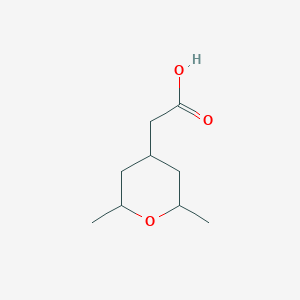

![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

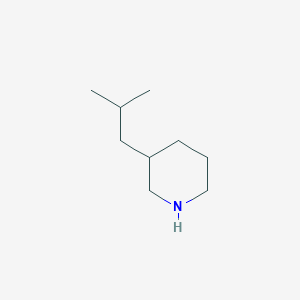

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)